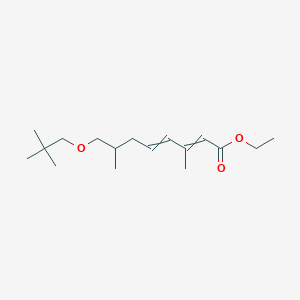
Ethyl 8-(2,2-dimethylpropoxy)-3,7-dimethylocta-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 8-(2,2-dimethylpropoxy)-3,7-dimethylocta-2,4-dienoate is an organic compound with a complex structure that includes multiple functional groups
Preparation Methods
The synthesis of Ethyl 8-(2,2-dimethylpropoxy)-3,7-dimethylocta-2,4-dienoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2,2-dimethylpropyl alcohol with an appropriate alkylating agent to form the 2,2-dimethylpropoxy group. This intermediate is then reacted with a suitable diene compound under controlled conditions to form the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Ethyl 8-(2,2-dimethylpropoxy)-3,7-dimethylocta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, where nucleophiles such as amines or thiols can replace the ethoxy group, forming amides or thioesters.
Addition: The double bonds in the diene moiety can undergo addition reactions with halogens or hydrogen, leading to the formation of halogenated or saturated compounds.
Scientific Research Applications
Ethyl 8-(2,2-dimethylpropoxy)-3,7-dimethylocta-2,4-dienoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Ethyl 8-(2,2-dimethylpropoxy)-3,7-dimethylocta-2,4-dienoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The diene moiety can participate in conjugation reactions, affecting the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Ethyl 8-(2,2-dimethylpropoxy)-3,7-dimethylocta-2,4-dienoate can be compared with similar compounds such as:
Ethyl 8-(2,2-dimethylpropoxy)-3,7-dimethyloctanoate: This compound lacks the double bonds present in the diene moiety, resulting in different reactivity and applications.
Mthis compound: The methyl ester variant has slightly different physical and chemical properties due to the smaller alkyl group.
Propyl 8-(2,2-dimethylpropoxy)-3,7-dimethylocta-2,4-dienoate: The propyl ester variant has a longer alkyl chain, affecting its solubility and reactivity.
Properties
CAS No. |
59119-71-0 |
|---|---|
Molecular Formula |
C17H30O3 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
ethyl 8-(2,2-dimethylpropoxy)-3,7-dimethylocta-2,4-dienoate |
InChI |
InChI=1S/C17H30O3/c1-7-20-16(18)11-14(2)9-8-10-15(3)12-19-13-17(4,5)6/h8-9,11,15H,7,10,12-13H2,1-6H3 |
InChI Key |
ISIULJMZPMQRGG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C)C=CCC(C)COCC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















